ar-Isopropylphenylacetaldehyde
Overview
Description
ar-Isopropylphenylacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to an aldehyde functional group. This compound is known for its distinct aromatic properties and is commonly used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ar-Isopropylphenylacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form isopropylbenzene. This intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether and a Lewis acid catalyst to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of starting materials to the desired aldehyde product .
Chemical Reactions Analysis
Types of Reactions: ar-Isopropylphenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: ar-Isopropylbenzoic acid.
Reduction: ar-Isopropylphenylethanol.
Substitution: ar-Isopropylphenyl derivatives with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
ar-Isopropylphenylacetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.
Industry: It is utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of ar-Isopropylphenylacetaldehyde primarily involves its reactivity as an aldehyde The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophilesThese reactions are facilitated by the electron-donating effect of the isopropyl group, which enhances the reactivity of the aromatic ring .
Comparison with Similar Compounds
- (4-Isopropylphenyl)acetaldehyde
- Cuminaldehyde
- p-Isopropylbenzaldehyde
Comparison: ar-Isopropylphenylacetaldehyde is unique due to the presence of both an isopropyl group and an aldehyde functional group on the aromatic ring. This combination imparts distinct chemical properties, such as enhanced reactivity in electrophilic aromatic substitution reactions compared to similar compounds like cuminaldehyde, which lacks the isopropyl group. Additionally, the presence of the isopropyl group increases the compound’s hydrophobicity, making it more suitable for applications in non-polar environments .
Properties
IUPAC Name |
2-(3-propan-2-ylphenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,7-9H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBFBQRBPDVZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892310 | |
Record name | 3-(1-Methylethyl)benzeneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90892310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335-44-0, 433229-60-8 | |
Record name | Benzeneacetaldehyde, ar-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetaldehyde, ar-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(1-Methylethyl)benzeneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90892310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ar-isopropylphenylacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.